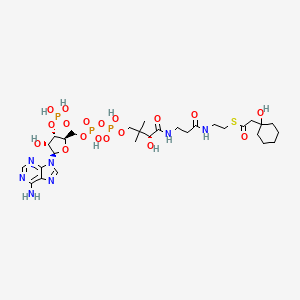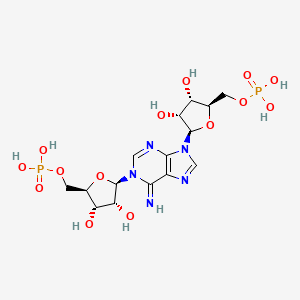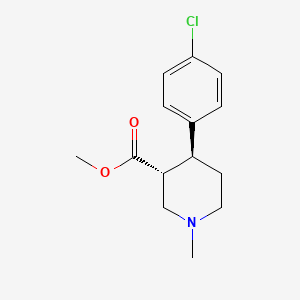
1-(3-氯苯基)哌嗪二盐酸盐
描述
1-(3-Chlorophenyl)piperazine dihydrochloride, also known as mCPP, is a piperazine derivative and is the major metabolite of Trazodone, Nefazodone, and Etoperidone . It has stimulant and hallucinogenic properties .
Synthesis Analysis
While specific synthesis methods for 1-(3-Chlorophenyl)piperazine dihydrochloride were not found in the search results, it’s known that piperazine compounds are often synthesized from organic compounds containing nitrogen atoms .Molecular Structure Analysis
The molecular formula of 1-(3-Chlorophenyl)piperazine dihydrochloride is C10H15Cl3N2 . Its average mass is 269.599 Da and its monoisotopic mass is 268.030090 Da .Chemical Reactions Analysis
1-(3-Chlorophenyl)piperazine hydrochloride has been used in determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS . It has also been used to investigate the in vitro efficacy of newly synthesized compounds such as fluoroquinolones (norfloxacine and lomefloxacine) against Philasterides dicentrarchi .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Chlorophenyl)piperazine dihydrochloride include a molecular weight of 269.60 . More detailed properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others were not found in the search results .科学研究应用
Pharmacology
m-CPP is known for its serotonin receptor agonist properties, particularly at the 5-HT2C receptor . It has been utilized in pharmacological research to study the effects of serotonin modulation and to understand the mechanisms of action of various antidepressants, as m-CPP is a metabolite of drugs like trazodone and nefazodone .
Biochemistry
In biochemistry, m-CPP is used to investigate neurotransmitter receptor binding and signal transduction pathways . Its interaction with serotonin receptors can influence various biochemical processes, which is crucial for understanding metabolic pathways in neurological disorders.
Neuroscience
m-CPP’s role in neuroscience is significant due to its impact on serotonin receptors in the brain. It has been used to study behavioral responses and neurotransmitter dynamics , as well as to explore treatments for conditions like depression and anxiety .
Molecular Biology
Researchers use m-CPP in molecular biology to study gene expression related to serotonin receptors and to explore the genetic factors that may influence responses to serotonin-related medications .
Clinical Research
In clinical research, m-CPP serves as a tool for psychiatric assessments , helping to understand the effects of serotonin on mood and behavior. It’s also used in clinical trials to evaluate the efficacy of new therapeutic compounds targeting serotonin receptors .
Toxicology
m-CPP is valuable in toxicological studies for understanding the toxicity profiles of new compounds and for assessing the safety of substances that interact with serotonin receptors. It helps in evaluating the potential risks associated with drug abuse .
Analytical Chemistry
In analytical chemistry, m-CPP is used as a reference standard in methods like GC-MS and LC-ESI-MS for the detection and quantification of designer piperazines in various specimens . This is crucial for forensic analysis and drug testing.
Environmental Science
Although not directly related to environmental science, the analytical techniques used to detect m-CPP can be adapted for environmental monitoring . These methods can be used to track pharmaceutical pollutants and their metabolites in water sources .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
未来方向
While specific future directions for 1-(3-Chlorophenyl)piperazine dihydrochloride were not found in the search results, it’s worth noting that piperazine compounds continue to be of interest in various fields of research, including the development of new drugs and the study of neurotransmitter systems .
属性
IUPAC Name |
1-(3-chlorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZCTRWSGNWWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6640-24-0 (Parent) | |
| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051639497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30873209 | |
| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)piperazine dihydrochloride | |
CAS RN |
51639-49-7 | |
| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051639497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorophenyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-CHLOROPHENYL)PIPERAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY02G3EAXQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of serotonin receptors does 1-(3-Chlorophenyl)piperazine dihydrochloride interact with?
A: 1-(3-Chlorophenyl)piperazine dihydrochloride (mCPP) is known to interact with various serotonin (5-HT) receptor subtypes. Research indicates it acts as an agonist at 5-HT2C receptors [, , ]. While it also demonstrates some affinity for 5-HT1 receptors, particularly 5-HT1B [], its actions are primarily attributed to 5-HT2C receptor activation.
Q2: How does activation of 5-HT2C receptors by 1-(3-Chlorophenyl)piperazine dihydrochloride affect neuronal activity?
A: Studies utilizing electrophysiological recordings in rats demonstrate that mCPP, through its agonistic activity at 5-HT2C receptors, inhibits the firing activity of neurons in the medial septum/vertical limb of the diagonal band (MS/DBv) []. This inhibition leads to the abolishment of theta oscillation in both MS/DBv and hippocampal neurons, ultimately causing desynchronization of hippocampal EEG activity and a shift towards lower frequencies in its power spectrum [].
Q3: Can the effects of 1-(3-Chlorophenyl)piperazine dihydrochloride on neuronal activity be reversed?
A: Yes, the effects of mCPP on neuronal activity, particularly the inhibition of theta oscillation, can be reversed by selective 5-HT2C receptor antagonists []. Studies show that administration of SB-242084, a selective 5-HT2C receptor antagonist, effectively counteracts the effects of mCPP on MS/DBv and hippocampal neurons, restoring theta oscillation [].
Q4: Does 1-(3-Chlorophenyl)piperazine dihydrochloride influence hormone release?
A: Research suggests that mCPP plays a role in the release of prolactin in female infantile rats []. Administration of mCPP was found to increase prolactin levels without affecting luteinizing hormone (LH) or follicle-stimulating hormone (FSH) secretion []. This effect is attributed to its agonistic activity at 5-HT2C receptors.
Q5: How does 1-(3-Chlorophenyl)piperazine dihydrochloride compare to other serotonin agonists in its effects on hormone release?
A: Studies in female infantile rats reveal distinct roles for different serotonin receptor subtypes in hormone release []. While mCPP, a 5-HT2C agonist, primarily increases prolactin levels, 5-HT3 agonists like methyl-quipazine and phenylbiguanide elevate LH and FSH levels without affecting prolactin secretion []. This highlights the specific involvement of different serotonin receptor subtypes in mediating distinct hormonal responses.
Q6: Does 1-(3-Chlorophenyl)piperazine dihydrochloride impact intracellular calcium mobilization?
A: Research in Chinese hamster ovary (CHO) cells transfected with human 5-HT2C receptors indicates that mCPP stimulates intracellular calcium mobilization []. This effect is dose-dependent and can be blocked by 5-HT2C receptor antagonists, suggesting a specific interaction with this receptor subtype [].
Q7: What is the significance of rapid desensitization observed with 1-(3-Chlorophenyl)piperazine dihydrochloride in intracellular calcium mobilization?
A: The rapid desensitization of 5-HT2C receptor-mediated intracellular calcium mobilization following mCPP exposure in CHO cells suggests potential regulatory mechanisms involving protein kinase C and calcium/calmodulin turnover []. This finding provides insights into the complex intracellular signaling pathways associated with 5-HT2C receptor activation and its potential implications for cellular responses.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1S,2S,14R,15R,16R,17S,21R)-5-(cyclopropylmethyl)-15-methoxy-13-oxa-5-azaheptacyclo[13.6.2.12,8.01,6.02,14.016,21.012,24]tetracosa-8(24),9,11,22-tetraene-11,17-diol](/img/structure/B1251534.png)


![[(1R,4S,5S,12R,15S,16S)-16-[(2R)-2-hydroxy-2-phenylacetyl]oxy-2,13-dioxo-8,19-dioxa-23,24,25,26-tetrathia-3,14-diazahexacyclo[10.10.4.01,14.03,12.04,10.015,21]hexacosa-6,9,17,20-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1251541.png)



![(2R,3S)-6,6,6-trifluoro-3-[formyl(hydroxy)amino]-N-[(2S,3R)-3-methoxy-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]-2-(2-methylpropyl)hexanamide](/img/structure/B1251548.png)

